4-Amino-5-chloro-N-(1-ethyl-4-piperidinyl)-2-methoxybenzamide hydrochloride 4-Amino-5-chloro-N-(1-ethyl-4-piperidinyl)-2-methoxybenzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 63639-45-2
VCID: VC18458917
InChI: InChI=1S/C15H22ClN3O2.ClH/c1-3-19-6-4-10(5-7-19)18-15(20)11-8-12(16)13(17)9-14(11)21-2;/h8-10H,3-7,17H2,1-2H3,(H,18,20);1H
SMILES:
Molecular Formula: C15H23Cl2N3O2
Molecular Weight: 348.3 g/mol

4-Amino-5-chloro-N-(1-ethyl-4-piperidinyl)-2-methoxybenzamide hydrochloride

CAS No.: 63639-45-2

Cat. No.: VC18458917

Molecular Formula: C15H23Cl2N3O2

Molecular Weight: 348.3 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-5-chloro-N-(1-ethyl-4-piperidinyl)-2-methoxybenzamide hydrochloride - 63639-45-2

Specification

CAS No. 63639-45-2
Molecular Formula C15H23Cl2N3O2
Molecular Weight 348.3 g/mol
IUPAC Name 4-amino-5-chloro-N-(1-ethylpiperidin-1-ium-4-yl)-2-methoxybenzamide;chloride
Standard InChI InChI=1S/C15H22ClN3O2.ClH/c1-3-19-6-4-10(5-7-19)18-15(20)11-8-12(16)13(17)9-14(11)21-2;/h8-10H,3-7,17H2,1-2H3,(H,18,20);1H
Standard InChI Key FNIXOHDRMXIPDB-UHFFFAOYSA-N
Canonical SMILES CC[NH+]1CCC(CC1)NC(=O)C2=CC(=C(C=C2OC)N)Cl.[Cl-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a benzamide core with distinct substituents that influence its physicochemical and biological behavior. The aromatic ring contains amino (–NH₂) and chloro (–Cl) groups at positions 4 and 5, respectively, while a methoxy (–OCH₃) group occupies position 2. The amide nitrogen is bonded to a 1-ethylpiperidin-4-yl group, which introduces basicity and enhances solubility in acidic conditions due to protonation.

Key Structural Features:

  • Aromatic System: Chloro and amino groups enhance electron density, potentially affecting receptor binding.

  • Piperidine Moiety: The 1-ethyl substitution on the piperidine ring increases lipophilicity, impacting blood-brain barrier permeability .

  • Hydrochloride Salt: Improves aqueous solubility for pharmacological formulations.

Physicochemical Data

PropertyValueSource
Molecular FormulaC15H23Cl2N3O2\text{C}_{15}\text{H}_{23}\text{Cl}_2\text{N}_3\text{O}_2
Molecular Weight348.3 g/mol
IUPAC Name4-amino-5-chloro-N-(1-ethylpiperidin-1-ium-4-yl)-2-methoxybenzamide; chloride
Canonical SMILESCC[NH+]1CCC(CC1)NC(=O)C2=CC(=C(C=C2OC)N)Cl.[Cl-]
pKa~13.6 (predicted for amine)

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis typically involves coupling a benzamide precursor with 1-ethyl-4-piperidine. A representative route includes:

  • Benzamide Core Preparation: 5-Chloro-2-methoxy-4-nitrobenzoic acid is reduced to the corresponding amine, followed by protection of the amino group.

  • Amide Bond Formation: The protected amine reacts with 1-ethyl-4-piperidine using carbodiimide-based coupling agents.

  • Deprotection and Salt Formation: The final product is treated with hydrochloric acid to yield the hydrochloride salt.

Analytical Data

  • High-Resolution Mass Spectrometry (HRMS): Expected molecular ion peak at m/z 348.3 ([M+H]⁺).

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, D₂O): δ 1.2 (t, 3H, CH₂CH₃), 3.1–3.4 (m, 6H, piperidine-H), 3.8 (s, 3H, OCH₃), 6.9 (s, 1H, Ar–H).

    • ¹³C NMR: 14.1 (CH₂CH₃), 52.3 (piperidine-C), 56.7 (OCH₃), 118.2–152.4 (aromatic carbons).

Pharmacological Profile and Mechanism of Action

Serotonin 5-HT₄ Receptor Agonism

Structurally related benzamides, such as fluoroclebopride (CAS 154540-49-5), demonstrate high affinity for serotonin 5-HT₄ receptors (Ki<1K_i < 1 nM) . These receptors regulate gastrointestinal motility, and agonists are investigated for treating irritable bowel syndrome (IBS) and chronic constipation. The 1-ethylpiperidinyl group in this compound may enhance receptor binding compared to earlier analogs like cisapride, which suffered from cardiac toxicity due to hERG channel inhibition .

Dopamine Receptor Modulation

Benzamide derivatives often exhibit dual activity at dopamine D₂/D₃ receptors. For example, fluoroclebopride shows KiK_i values of 0.95 nM (D₂-like) and 5.46 nM (D₃) . While direct data for 4-amino-5-chloro-N-(1-ethyl-4-piperidinyl)-2-methoxybenzamide hydrochloride are unavailable, its structural similarity suggests potential antipsychotic or antiemetic applications .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencePrimary TargetKiK_i (nM)
Target Compound1-Ethylpiperidin-4-yl5-HT₄ / D₂ (predicted)N/A
Fluoroclebopride 4-FluorophenylmethylD₂/D₃0.95 (D₂-like)
Cisapride 4-Amino-5-chloro-2-methoxy5-HT₄12 (5-HT₄)
Metoclopramide DiethylaminoethylD₂ / 5-HT₃28 (D₂)

Future Research Directions

  • Receptor Binding Assays: Quantify affinity for 5-HT₄, D₂, and off-target receptors.

  • In Vivo Efficacy Studies: Evaluate prokinetic effects in animal models of constipation.

  • Formulation Development: Explore sustained-release tablets or intravenous preparations.

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